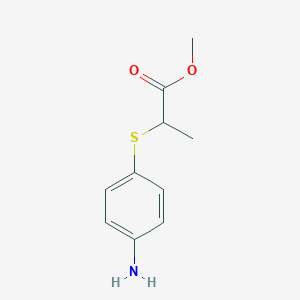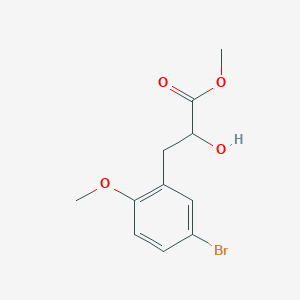
2-Fluoro-5-trifluoromethylbenzyl mercaptan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-trifluoromethylbenzyl mercaptan is an organic compound with the molecular formula C8H6F4S It is characterized by the presence of a benzyl mercaptan group substituted with fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-trifluoromethylbenzyl mercaptan typically involves the reaction of 2-Fluoro-5-trifluoromethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-trifluoromethylbenzyl mercaptan undergoes various chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted benzyl mercaptans.
Aplicaciones Científicas De Investigación
2-Fluoro-5-trifluoromethylbenzyl mercaptan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptan group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-trifluoromethylbenzyl mercaptan involves the interaction of its mercaptan group with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity or protein function. The presence of fluorine and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluorobenzyl mercaptan
- 5-Trifluoromethylbenzyl mercaptan
- 2-Fluoro-4-trifluoromethylbenzyl mercaptan
Uniqueness
2-Fluoro-5-trifluoromethylbenzyl mercaptan is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specificity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H6F4S |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
[2-fluoro-5-(trifluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H6F4S/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 |
Clave InChI |
ZLXOHRBMDMJYRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)CS)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)

![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)


![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)


![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)

![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)

